(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
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Overview
Description
(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-isopropyl-3-aminopyrazole with a suitable aldehyde under acidic conditions to form the desired pyrazolopyridine structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time can further improve the production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted pyrazolopyridine derivatives .
Scientific Research Applications
(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: This compound shares a similar pyrazolopyridine structure but differs in the substituent at the 2-position.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-c]pyridine: Another related compound with a triazole ring fused to the pyridine ring.
Uniqueness
(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine is unique due to its specific isopropyl and methanamine substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
(2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H18N4/c1-7(2)14-10(5-11)8-6-12-4-3-9(8)13-14/h7,12H,3-6,11H2,1-2H3 |
InChI Key |
JRFXLIAAYBKZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CNCCC2=N1)CN |
Origin of Product |
United States |
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